6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Overview
Description
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H6FNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
It is known that quinoline compounds form the core moiety of antibacterials such as norfloxacin, nalidixic acid, ciprofloxacin, and cinoxacin .
Mode of Action
Quinoline compounds are generally known to interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Quinoline compounds are known to affect various biochemical pathways in bacteria, leading to their antibacterial effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by the Log Po/w value, is 1.42 (iLOGP), 2.01 (XLOGP3), 2.2 (WLOGP), 0.07 (MLOGP), and 1.73 (SILICOS-IT), with a consensus Log Po/w of 1.48 .
Result of Action
Quinoline compounds are generally known to have antibacterial effects .
Action Environment
The compound is recommended to be stored in a dry room at normal temperature .
Biochemical Analysis
Biochemical Properties
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Furthermore, it can affect the expression of genes involved in various metabolic processes, thereby impacting cellular function and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound’s interaction with its target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and levels of various metabolites. For instance, this compound can inhibit enzymes involved in the synthesis and degradation of specific metabolites, thereby altering their concentrations and impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are essential for the compound’s bioavailability and efficacy in exerting its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with target biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid can be achieved through several methods. One common method involves the reaction of 4-aminoquinoline with 6-fluoro-3-carboxylic acid under appropriate conditions to yield the desired product . Another method involves the use of concentrated sulfuric acid and methanol, where the reaction mixture is heated under reflux for an extended period . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, methanol, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles .
Scientific Research Applications
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a fluorescent probe due to its unique fluorescence properties . In medicine, it is investigated for its potential therapeutic applications, including its use as an antibacterial and antiviral agent . Additionally, it is used in the development of new materials with specific properties for industrial applications .
Comparison with Similar Compounds
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid can be compared with other similar compounds, such as 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid and other fluorinated quinolines . These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness. For example, some fluorinated quinolines are known for their potent antibacterial activity, while others may have different therapeutic applications .
Properties
IUPAC Name |
6-fluoro-3-hydroxyquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(10(14)15)8(13)4-12-7/h1-4,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTVMNMTVAWXBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-89-4 | |
Record name | 6-fluoro-3-hydroxyquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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